
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is a chemical compound with the molecular formula C24H43OPSi4 and a molecular weight of 490.91 g/mol. It is known for its unique structure, which includes two 3,5-bis(trimethylsilyl)phenyl groups attached to a phosphine oxide core. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide typically involves the reaction of 3,5-bis(trimethylsilyl)phenyl lithium with a suitable phosphorus-containing reagent. One common method is the reaction of 3,5-bis(trimethylsilyl)phenyl lithium with phosphorus trichloride, followed by oxidation to form the phosphine oxide . The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often produced in cleanroom environments to maintain its quality and prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides with higher oxidation states, while reduction can produce phosphines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers, making the compound an effective ligand in catalysis. The trimethylsilyl groups provide steric protection, enhancing the stability and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-(trimethylsilyl)phenyl)phosphine: Similar in structure but with three trimethylsilyl groups attached to the phenyl rings.
Tris(3,5-bis(trifluoromethyl)phenyl)phosphine: Contains trifluoromethyl groups instead of trimethylsilyl groups, leading to different reactivity and properties.
Uniqueness
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is unique due to its combination of steric bulk from the trimethylsilyl groups and the reactivity of the phosphine oxide core. This makes it a versatile compound in various chemical reactions and applications .
Propiedades
IUPAC Name |
bis[3,5-bis(trimethylsilyl)phenyl]-oxophosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42OPSi4/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)26(25)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18H,1-12H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIVLCDVMMUPRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42OPSi4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724802 |
Source


|
| Record name | Bis[3,5-bis(trimethylsilyl)phenyl](oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187344-98-5 |
Source


|
| Record name | Bis[3,5-bis(trimethylsilyl)phenyl](oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B573843.png)


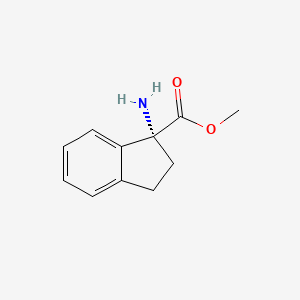
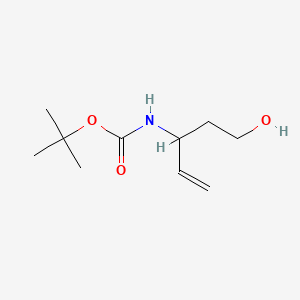
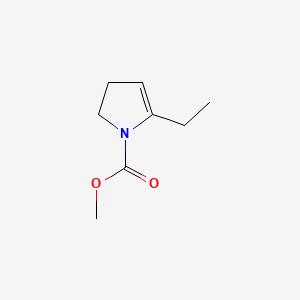
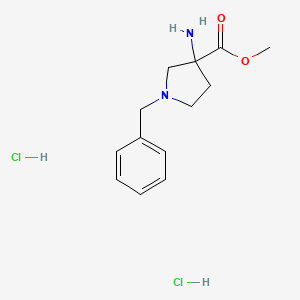
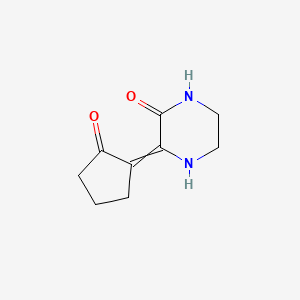
![7-Nitro-[1,3]dioxolo[4,5-G]quinolin-6-OL](/img/structure/B573863.png)
